Potassium trifluoro(6-fluoro-5-methylpyridin-3-yl)borate Potassium trifluoro(6-fluoro-5-methylpyridin-3-yl)borate
Brand Name: Vulcanchem
CAS No.: 1262538-12-4
VCID: VC8371867
InChI: InChI=1S/C6H5BF4N.K/c1-4-2-5(7(9,10)11)3-12-6(4)8;/h2-3H,1H3;/q-1;+1
SMILES: [B-](C1=CC(=C(N=C1)F)C)(F)(F)F.[K+]
Molecular Formula: C6H5BF4KN
Molecular Weight: 217.02 g/mol

Potassium trifluoro(6-fluoro-5-methylpyridin-3-yl)borate

CAS No.: 1262538-12-4

Cat. No.: VC8371867

Molecular Formula: C6H5BF4KN

Molecular Weight: 217.02 g/mol

* For research use only. Not for human or veterinary use.

Potassium trifluoro(6-fluoro-5-methylpyridin-3-yl)borate - 1262538-12-4

Specification

CAS No. 1262538-12-4
Molecular Formula C6H5BF4KN
Molecular Weight 217.02 g/mol
IUPAC Name potassium;trifluoro-(6-fluoro-5-methylpyridin-3-yl)boranuide
Standard InChI InChI=1S/C6H5BF4N.K/c1-4-2-5(7(9,10)11)3-12-6(4)8;/h2-3H,1H3;/q-1;+1
Standard InChI Key WBUWBUXWLIXXLD-UHFFFAOYSA-N
SMILES [B-](C1=CC(=C(N=C1)F)C)(F)(F)F.[K+]
Canonical SMILES [B-](C1=CC(=C(N=C1)F)C)(F)(F)F.[K+]

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The compound features a pyridine ring substituted at the 3-position with a trifluoroborate group and at the 5- and 6-positions with methyl and fluorine groups, respectively. This arrangement is critical for its electronic properties, as the electron-withdrawing fluorine atoms and electron-donating methyl group modulate the boron center’s Lewis acidity.

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS No.1262538-12-4
Molecular FormulaC₆H₅BF₄KN
Molecular Weight217.02 g/mol
IUPAC NamePotassium trifluoro(6-fluoro-5-methylpyridin-3-yl)boranuide
SMILESB-(F)(F)F.[K+]
InChI KeyWBUWBUXWLIXXLD-UHFFFAOYSA-N
PubChem CID121229083

The canonical SMILES string confirms the connectivity, while the InChIKey provides a standardized identifier for database searches.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves two stages:

  • Formation of the Pyridine-Boron Intermediate: (6-Fluoro-5-methylpyridin-3-yl)boronic acid (CAS: 904326-92-7) reacts with boron trifluoride (BF₃) in an anhydrous medium. This step leverages the boronic acid’s propensity to form stable adducts with Lewis acids .

  • Potassium Salt Formation: The intermediate is treated with potassium hydroxide or fluoride to yield the final product.

Reaction Scheme:

(6-Fluoro-5-methylpyridin-3-yl)boronic acid+BF3Trifluoro(6-fluoro-5-methylpyridin-3-yl)boraneTrifluoro(6-fluoro-5-methylpyridin-3-yl)borane+KFPotassium trifluoro(6-fluoro-5-methylpyridin-3-yl)borate+HF\text{(6-Fluoro-5-methylpyridin-3-yl)boronic acid} + \text{BF}_3 \rightarrow \text{Trifluoro(6-fluoro-5-methylpyridin-3-yl)borane} \\ \text{Trifluoro(6-fluoro-5-methylpyridin-3-yl)borane} + \text{KF} \rightarrow \text{Potassium trifluoro(6-fluoro-5-methylpyridin-3-yl)borate} + \text{HF}

Optimization Challenges

The reaction’s exothermic nature necessitates strict temperature control (<0°C) to prevent decomposition. Purification via recrystallization from ethanol/water mixtures achieves ≥97% purity, as reported by commercial suppliers . Scalability remains limited due to the hygroscopicity of intermediates and the need for inert atmospheres.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

As a bench-stable alternative to boronic acids, this compound participates in palladium-catalyzed cross-couplings to form biaryl structures. For example, it has been employed in synthesizing isoqinolinone derivatives, a class of compounds with antimicrobial and anticancer activity .

Case Study: Synthesis of 2-Ethyl-4-(6-fluoro-5-methylpyridin-3-yl)-6,7-dimethoxyisoquinolin-1(2H)-one

A microwave-assisted reaction with 4-bromo-2-ethyl-6,7-dimethoxyisoquinolin-1(2H)-one achieved a 45% yield using sodium carbonate and Pd(PPh₃)₂Cl₂ in DME/ethanol/water . The potassium trifluoroborate’s stability under aqueous conditions likely contributed to the reaction’s success.

Advantages Over Boronic Acids

  • Enhanced Stability: Resists protodeboronation under basic or acidic conditions.

  • Reduced Toxicity: Lower volatility compared to boronic acids simplifies handling.

SupplierPurityPrice (1g)Availability
CymitQuimica97%€189.00In Stock (Apr 2025)
Discontinued≥95%N/ADiscontinued

Prices vary significantly with scale (e.g., €137.00 for 100 mg) . The discontinued product highlights supply chain vulnerabilities for niche boron reagents.

Future Research Directions

  • Toxicological Profiling: Systematic studies to establish OSHA exposure limits.

  • Process Chemistry: Developing continuous-flow synthesis to improve yield and safety.

  • Pharmaceutical Applications: Exploring its use in kinase inhibitor syntheses, given the pyridine moiety’s prevalence in drug candidates.

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